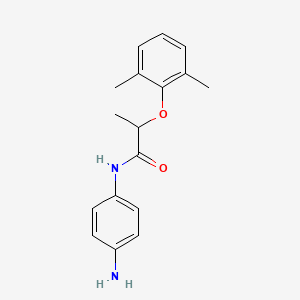

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminophenyl group and a dimethylphenoxy group attached to a propanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-aminophenol and 2,6-dimethylphenol as the primary starting materials.

Formation of Intermediate: The 2,6-dimethylphenol is reacted with propionyl chloride in the presence of a base such as pyridine to form 2-(2,6-dimethylphenoxy)propanoyl chloride.

Amidation Reaction: The intermediate 2-(2,6-dimethylphenoxy)propanoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Studies have shown that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Its analgesic effects have been explored in preclinical models, suggesting potential use in pain management.

Biological Investigations

The compound has been utilized as a biochemical probe in various enzymatic studies:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

- Binding Affinity Studies : Molecular docking studies have demonstrated its interaction with various biological targets, providing insights into its mechanism of action and potential therapeutic applications.

Material Science

In addition to biological applications, this compound is being explored for its utility in developing specialty chemicals and materials:

- Polymer Chemistry : The compound can serve as a building block for synthesizing more complex organic molecules used in advanced materials.

- Coatings and Adhesives : Its chemical properties may be advantageous in formulating coatings and adhesives with specific performance characteristics.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced inflammation markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition profile of this compound revealed that it effectively inhibited enzymes involved in lipid metabolism. This finding suggests possible applications in managing metabolic disorders such as obesity and diabetes.

Mecanismo De Acción

The mechanism of action of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the dimethylphenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)-propanamide: Similar structure but with different substitution pattern on the phenoxy group.

N-(4-Aminophenyl)-2-(2,6-diethylphenoxy)-propanamide: Similar structure but with ethyl groups instead of methyl groups on the phenoxy group.

Uniqueness

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of both an aminophenyl group and a dimethylphenoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Actividad Biológica

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H22N2O2

- Molecular Weight : 302.38 g/mol

- Key Functional Groups :

- Aminophenyl group, which may facilitate hydrogen bonding.

- Dimethylphenoxy group, enhancing lipophilicity and membrane permeability.

This compound interacts with various biological targets, influencing several pathways:

- Enzyme Interaction : It acts as a probe in biochemical assays to study enzyme interactions and receptor binding .

- Signal Transduction Modulation : The compound can modulate pathways related to inflammation and cancer progression by affecting specific enzymes and receptors involved in these processes .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Molecular Docking Studies : These studies suggest that the compound targets vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis .

- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer types, including colorectal and breast cancer cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- Lipoxygenase Inhibition : It has shown potential in inhibiting lipoxygenase (LOX) enzymes, which play a critical role in inflammatory responses .

- Biochemical Assays : Experimental data support its use as a multi-target agent capable of modulating inflammatory pathways effectively .

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

| Study | Focus | Findings |

|---|---|---|

| Huddara et al. (2020) | Anticancer Activity | Identified as a potent inhibitor of VEGFR; effective against colorectal cancer cell lines. |

| Xue et al. (2020) | Antibiotic Resistance | Demonstrated efficacy against Streptococcus pneumoniae, highlighting its potential as an antibiotic agent. |

| Sweidan & Sabbah (2022) | Multi-target Activity | Showed significant inhibition of PI3Kα, indicating potential in cancer therapy. |

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAATYLLBVQZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.